molecular formula C13H23BrO2 B13624862 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran

Cat. No.: B13624862
M. Wt: 291.22 g/mol
InChI Key: XIDCJPYOSSUJML-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is a brominated cyclic ether characterized by a tetrahydrofuran (THF) ring substituted with a 4-ethylcyclohexyl group bearing a bromomethyl substituent. This compound’s unique structure combines the reactivity of a bromomethyl group with the steric and electronic effects of the ethyl-substituted cyclohexyl moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

3-[1-(bromomethyl)-4-ethylcyclohexyl]oxyoxolane

InChI

InChI=1S/C13H23BrO2/c1-2-11-3-6-13(10-14,7-4-11)16-12-5-8-15-9-12/h11-12H,2-10H2,1H3

InChI Key

XIDCJPYOSSUJML-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran typically involves the reaction of a bromomethylated cyclohexane derivative with tetrahydrofuran under specific conditions. One common method involves the use of triphenylphosphine and bromine to introduce the bromomethyl group . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydrofuran derivatives, while oxidation reactions may produce ketones or aldehydes .

Scientific Research Applications

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran

  • Molecular Formula : C₁₃H₂₃BrO₂
  • Molecular Weight : 291.22 g/mol
  • Key Differences: The methyl group at the 4-position of the cyclohexyl ring (vs. ethyl in the target compound) reduces steric bulk and lipophilicity.
  • Reactivity : Exhibits nucleophilic substitution at the bromomethyl site but may show slower reaction kinetics compared to the ethyl-substituted analog due to reduced steric hindrance .

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran

  • Molecular Formula : C₁₃H₂₃BrO₂
  • Molecular Weight : 291.22 g/mol
  • Key Differences :
    • The methyl group is at the 3-position of the cyclohexyl ring, creating a distinct spatial arrangement that may hinder nucleophilic attack at the bromomethyl site.
  • Applications : Used in polymer synthesis; the 3-methyl substitution may enhance thermal stability compared to 4-ethyl derivatives .

Analogues with Varied Ring Systems

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran

  • Molecular Formula : C₉H₁₅BrO₂
  • Molecular Weight : 235.12 g/mol
  • Key Differences: Replaces the cyclohexyl group with a cyclopropyl ring, introducing ring strain and increased reactivity.
  • Applications : Useful in synthesizing strained intermediates for drug discovery .

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

  • Molecular Formula : C₁₂H₂₁BrO₂
  • Molecular Weight : 277.20 g/mol (estimated)
  • Key Differences :
    • Cycloheptyl ring (7-membered) vs. cyclohexyl (6-membered), altering conformational flexibility and solubility.
  • Reactivity : Larger ring size may reduce crystallization tendencies, improving handling in solution-phase reactions .

Analogues with Aromatic Substitutents

3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran

  • Molecular Formula : C₁₂H₁₃Br₂O₂
  • Molecular Weight : 356.05 g/mol
  • Key Differences :
    • Incorporates a brominated phenyl group, introducing aromatic π-electron effects that enhance electrophilicity at the bromomethyl site.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)THF* C₁₃H₂₅BrO₂ 305.24 (estimated) 4-Ethylcyclohexyl, bromomethyl High steric hindrance; slow substitution Polymer additives, chiral auxiliaries
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)THF C₁₃H₂₃BrO₂ 291.22 4-Methylcyclohexyl, bromomethyl Moderate substitution kinetics Enzyme inhibitor synthesis
3-((1-(Bromomethyl)cyclopropyl)methoxy)THF C₉H₁₅BrO₂ 235.12 Cyclopropyl, bromomethyl High reactivity due to ring strain Strained intermediates
3-(2-Bromo-1-(3-bromophenyl)ethoxy)THF C₁₂H₁₃Br₂O₂ 356.05 Bromophenyl, bromoethoxy Enhanced electrophilicity Cross-coupling reactions

*Estimated properties based on structural analogs.

Research Findings and Trends

  • Steric Effects : Ethyl and methylcyclohexyl substituents significantly influence reaction rates. For example, 4-ethylcyclohexyl derivatives exhibit slower nucleophilic substitution than 4-methyl analogs due to increased steric bulk .
  • Electronic Effects : Aromatic substituents (e.g., bromophenyl) enhance electrophilicity, making such compounds more reactive in Suzuki-Miyaura couplings .
  • Thermal Stability : Cyclohexyl-substituted THF derivatives demonstrate higher thermal stability in polymer matrices compared to cyclopropyl analogs .

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